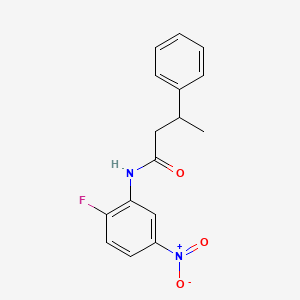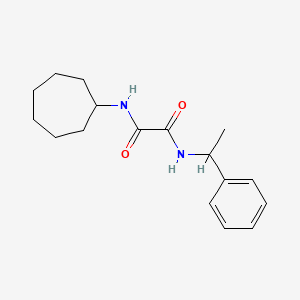![molecular formula C15H22N2O3 B3982681 N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3982681.png)
N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Overview
Description
N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as BME-2, is a chemical compound that has gained significant attention in the field of scientific research. It is a unique compound that has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BME-2 is not fully understood, but it is believed to act by modulating various signaling pathways in cells. BME-2 has been reported to inhibit the activity of various enzymes such as tyrosine kinases, which play a crucial role in cell proliferation and differentiation. It has also been shown to modulate the activity of various transcription factors such as NF-κB, which plays a critical role in regulating the immune system.
Biochemical and Physiological Effects:
BME-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. BME-2 has also been reported to have antioxidant properties and may protect cells from oxidative stress. Additionally, BME-2 has been shown to enhance the uptake of glucose by cells, which may have potential applications in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
BME-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for further studies. However, BME-2 has some limitations, such as its low solubility in water, which may make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of BME-2. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of BME-2 and its potential interactions with other compounds. Finally, more studies are needed to investigate the potential side effects of BME-2 and its safety for human use.
Conclusion:
In conclusion, BME-2 is a unique chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied extensively for its potential therapeutic applications. BME-2 has been shown to exhibit potent biological activity and may have potential applications in the treatment of various diseases. However, further studies are needed to elucidate its exact mechanism of action, potential side effects, and safety for human use.
Scientific Research Applications
BME-2 has been studied extensively for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. BME-2 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BME-2 has been reported to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N'-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-11(2)17-15(19)14(18)16-10-9-12-5-7-13(20-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNTWTAHSMMCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3982620.png)

![5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3982627.png)
![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)
![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)

acetate](/img/structure/B3982673.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3982687.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3982695.png)

![1-(2-fluorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3982702.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide](/img/structure/B3982707.png)
